1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
“1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a compound that has been studied for its potential use as an inhibitor of HIV-1 reverse transcriptase . It is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
The compound has been synthesized as part of a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues . The synthesis involved the use of infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy . A combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been used in the synthesis .
Molecular Structure Analysis
The molecular weight of “1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is 233.31 . The InChI code for the compound is 1S/C14H19NO2/c1-16-12-7-10-5-6-15-14 (9-3-4-9)11 (10)8-13 (12)17-2/h7-9,14-15H,3-6H2,1-2H3
.
Chemical Reactions Analysis
The compound has been used as a reactant in organic reactions and synthesis . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .
Physical And Chemical Properties Analysis
It is stored at room temperature and has acceptable drugable properties .
Scientific Research Applications
Natural Product Synthesis
1-CP-DOTIQ contributes to the synthesis of natural products:
- Heliamine : Also known as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, heliamine is an alkaloid isolated from Mexican cereoid (Backebergia militaris). Researchers have used it as a starting point for creating more complex isoquinolines and quinolizidines .
Chiral Building Blocks
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids derived from 1-CP-DOTIQ serve as essential building blocks:
- These chiral intermediates play a crucial role in the synthesis of natural products and synthetic pharmaceuticals. Their versatility makes them valuable tools in organic chemistry .
Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with theHIV-1 reverse transcriptase and P-glycoprotein , which play crucial roles in viral replication and multidrug resistance, respectively.
Mode of Action
It’s suggested that similar compounds inhibit theHIV-1 reverse transcriptase enzyme , preventing the conversion of viral RNA into DNA, thus inhibiting viral replication . In the context of multidrug resistance, these compounds may act as reversal agents against P-glycoprotein-mediated multidrug resistance .
Biochemical Pathways
It can be inferred that the compound may influence theHIV replication pathway by inhibiting the reverse transcriptase enzyme , and the drug efflux pathway by interacting with P-glycoprotein .
Result of Action
Based on its potential targets, it can be inferred that the compound mayinhibit HIV replication and reverse multidrug resistance .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-16-12-7-10-5-6-15-14(9-3-4-9)11(10)8-13(12)17-2/h7-9,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQQWCDYTYZUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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